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Compound of Interest

Compound Name: 2,3,4-Trichloronitrobenzene

Cat. No.: B101362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

2,3,4-trichloronitrobenzene (CAS No. 17700-09-3), a chemical intermediate of interest in

various fields of chemical synthesis. The following sections present its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format,

accompanied by detailed experimental protocols and a visual workflow for spectroscopic

analysis.

Spectroscopic Data Summary
The empirical formula for 2,3,4-trichloronitrobenzene is C₆H₂Cl₃NO₂ with a molecular weight

of 226.44 g/mol . The spectroscopic data presented below provides critical information for the

structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. The ¹H and ¹³C NMR data for 2,3,4-trichloronitrobenzene are summarized

below.

Table 1: ¹H NMR Spectroscopic Data for 2,3,4-Trichloronitrobenzene
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.85 d 8.8 H-5

7.65 d 8.8 H-6

Table 2: ¹³C NMR Spectroscopic Data for 2,3,4-Trichloronitrobenzene

Chemical Shift (δ) ppm Assignment

147.1 C4-NO₂

134.8 C2-Cl

132.9 C6

129.2 C1-Cl

128.0 C3-Cl

126.2 C5

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 2,3,4-trichloronitrobenzene are detailed in the table below.

Table 3: FT-IR Spectroscopic Data for 2,3,4-Trichloronitrobenzene
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Wavenumber (cm⁻¹) Assignment

1545 Asymmetric NO₂ stretch

1440 Symmetric NO₂ stretch

1350 C-N stretch

880 C-Cl stretch

820 C-H out-of-plane bend

780 C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The key mass-to-charge ratios (m/z) observed for 2,3,4-trichloronitrobenzene
are listed below.

Table 4: Mass Spectrometry Data for 2,3,4-Trichloronitrobenzene

m/z Relative Intensity (%) Assignment

225 100 [M]⁺ (Molecular ion)

227 97 [M+2]⁺

195 58 [M-NO]⁺

180 25 [M-NO₂]⁺

145 50 [C₆H₂Cl₂]⁺

109 43 [C₆H₂Cl]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. These protocols are intended as a guide and may require optimization

based on the specific instrumentation and sample characteristics.
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¹H and ¹³C NMR Spectroscopy
Sample Preparation: A solution of 2,3,4-trichloronitrobenzene (5-10 mg) is prepared by

dissolving the solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added

as an internal standard (0 ppm).

Instrument Parameters: The NMR spectra are acquired on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width

of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of

scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g.,

200-250 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C

nucleus, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are

typically required.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to

obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and

referenced to the internal standard (TMS at 0 ppm).

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 2,3,4-
trichloronitrobenzene is finely ground with about 100-200 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Instrument Parameters: The KBr pellet is placed in the sample holder of an FT-IR

spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and

automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2,3,4-trichloronitrobenzene is prepared in a

volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of

approximately 10-100 µg/mL.

GC Parameters: A small volume of the sample solution (e.g., 1 µL) is injected into the gas

chromatograph.

Injector: Splitless injection is commonly used for trace analysis. The injector temperature is

typically set to 250-280 °C.

Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25

µm) is used for separation.

Oven Temperature Program: A temperature program is employed to ensure good

separation of the analyte from any impurities. A typical program might start at 50-100 °C,

hold for a few minutes, and then ramp up to 280-300 °C at a rate of 10-20 °C/min.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).

MS Parameters:

Ionization: Electron ionization (EI) at 70 eV is standard.

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of,

for example, 40-400 amu.

Interface Temperature: The GC-MS interface temperature is maintained at around 280-300

°C to prevent condensation of the analyte.

Data Analysis: The resulting chromatogram shows the retention time of the compound, and

the mass spectrum at that retention time provides the fragmentation pattern for identification.

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound, from sample preparation to data interpretation and structural confirmation.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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